4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine
CAS No.: 482640-08-4
Cat. No.: VC11137328
Molecular Formula: C16H14ClFN4S
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 482640-08-4 |
|---|---|
| Molecular Formula | C16H14ClFN4S |
| Molecular Weight | 348.8 g/mol |
| IUPAC Name | 4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C16H14ClFN4S/c1-2-22-15(11-6-8-19-9-7-11)20-21-16(22)23-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |
| Standard InChI Key | ZJOWVRUGKJZBDP-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2,4-triazole ring substituted at position 4 with an ethyl group.
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A pyridine ring linked to the triazole’s position 3.
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A 2-chloro-6-fluorobenzylsulfanyl moiety at position 5 of the triazole.
This configuration confers both lipophilic and electron-deficient characteristics, facilitating interactions with biological targets such as fungal cytochrome P450 enzymes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClFN₄S |
| Molecular Weight | 348.8 g/mol |
| IUPAC Name | 4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
| SMILES | CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3 |
| Solubility (DMSO) | >10 mM (predicted) |
| LogP (Octanol-Water) | 3.2 (estimated) |
The presence of fluorine and chlorine atoms enhances metabolic stability, while the pyridine ring contributes to π-π stacking interactions in enzyme binding pockets .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three primary stages:
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Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.
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Sulfanyl group introduction: Nucleophilic substitution using 2-chloro-6-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate .
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Pyridine ring coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridine moiety .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide, AcOH, reflux | 65–78 | Column chromatography |
| Sulfanyl substitution | K₂CO₃, DMF, 80°C | 72 | Recrystallization (EtOH) |
| Pyridine coupling | Pd(PPh₃)₄, NaHCO₃, DME, 110°C | 58 | HPLC |
Critical challenges include minimizing byproducts during the sulfanyl substitution and ensuring regioselectivity in the triazole ring formation .
Biological Activities and Mechanisms
Antifungal Activity
The compound demonstrates broad-spectrum antifungal activity, with IC₅₀ values against Candida albicans and Aspergillus fumigatus ranging from 0.8–2.3 μM, outperforming fluconazole (IC₅₀ = 4.7 μM) . Mechanistic studies attribute this to:
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CYP51 inhibition: Molecular docking reveals a binding energy of −9.3 kcal/mol to fungal lanosterol 14α-demethylase, surpassing fluconazole (−8.1 kcal/mol) .
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Disruption of membrane ergosterol: Similar to azole antifungals but with reduced off-target effects on human cytochrome P450 enzymes .
Table 3: Comparative Antifungal Activity
| Organism | IC₅₀ (μM) | Fluconazole IC₅₀ (μM) |
|---|---|---|
| Candida albicans | 0.8 | 4.7 |
| Aspergillus fumigatus | 1.2 | 6.1 |
| Cryptococcus neoformans | 2.3 | 8.9 |
Computational and Structural Insights
In Silico Docking Studies
Docking simulations using the C. albicans CYP51 crystal structure (PDB: 5TZ1) highlight critical interactions:
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Hydrophobic contacts: Between the ethyl group and Leu121, Phe145.
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Halogen bonding: Fluorine and chlorine atoms with Tyr132 and His377.
These interactions stabilize the enzyme-inhibitor complex, reducing the likelihood of resistance mutations compared to older azoles .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yields beyond 70% .
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
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Resistance Profiling: Monitoring mutations in clinical isolates exposed to the compound.
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Combination Therapies: Synergistic studies with amphotericin B or echinocandins.
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